molecular formula C₂₀H₁₈ClFO₅ B1144919 (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate CAS No. 1199809-23-8

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate

Cat. No.: B1144919
CAS No.: 1199809-23-8
M. Wt: 392.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic organic compound It is a derivative of pentofuranose, a five-membered ring sugar, and is characterized by the presence of fluorine and methyl groups at specific positions on the sugar ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate typically involves multiple steps. One common method starts with the transformation of (2R)-2-deoxy-2-fluoro-2-methyl-D-ribonolactone into (2R)-2-deoxy-2-fluoro-2-methyl-D-ribofuranosyl chloride. This intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of chlorobenzene as a solvent is common, although its corrosive nature requires special handling .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to nucleosides.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves its interaction with specific molecular targets. In biological systems, it may mimic natural nucleosides and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-fluoro-2-methyl-D-ribofuranosyl Chloride: Similar structure but lacks the dibenzoate groups.

    2-Deoxy-2,2-difluoro-D-erythro-pentofuranosyl Chloride: Contains an additional fluorine atom.

Uniqueness

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to the presence of both fluorine and methyl groups, as well as the dibenzoate ester groups. These structural features confer specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

1199809-23-8

Molecular Formula

C₂₀H₁₈ClFO₅

Molecular Weight

392.81

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.